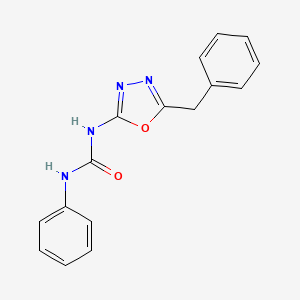

![molecular formula C17H14FN3O2 B2541240 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide CAS No. 941876-20-6](/img/structure/B2541240.png)

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

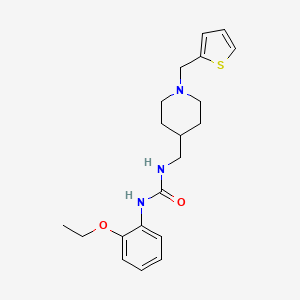

“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide” is a chemical compound with the molecular formula C17H16N4O4S . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis

The molecular structure of this compound includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine ring, which is a part of the metal chelation motif .Physical And Chemical Properties Analysis

The compound has a molecular weight of 372.4 . The solubility of the compound in DMSO is unknown .Aplicaciones Científicas De Investigación

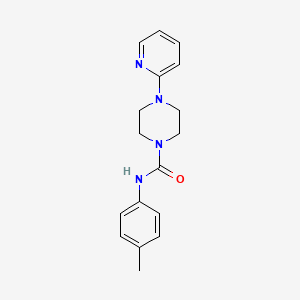

- N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide has demonstrated substantial antiviral activity . Researchers have explored its potential in inhibiting viral replication and preventing infection. Further studies are needed to elucidate its mechanism of action and specific targets.

- In the realm of drug discovery, derivatives of this compound have shown promise as anti-inflammatory and analgesic agents. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited such activities . These findings suggest potential applications in pain management and inflammation-related disorders.

- Researchers have synthesized related imidazole-containing compounds and evaluated their anti-tubercular potential. Some derivatives, including those with a similar scaffold, showed potent activity against Mycobacterium tuberculosis strains . Although not directly tested, N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide could be explored in this context.

Antiviral Activity

Anti-Inflammatory and Analgesic Properties

Tuberculosis Research

Mecanismo De Acción

Target of Action

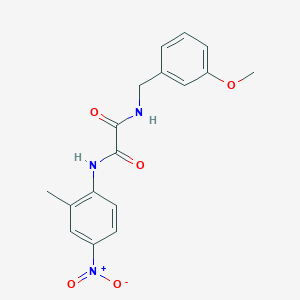

The primary targets of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide It is suggested that nitrogen atoms in similar compounds have the capacity to readily form hydrogen bonds with biological targets .

Mode of Action

The specific mode of action for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide A proposed mechanism for a similar compound suggests a nucleophilic attack by a hydroxide ion on the ketonic carbonyl attached to the pyridinic carbon in the 3-position of the biheterocyclic system .

Biochemical Pathways

The specific biochemical pathways affected by N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide Similar compounds have been tested for in vitro antiproliferative and antiviral activity , suggesting that they may affect pathways related to cell proliferation and viral replication.

Result of Action

The molecular and cellular effects of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide Similar compounds have shown notable cytotoxicity in hepg2 cells and thp-1 , suggesting that they may have antiproliferative effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide The formation of similar compounds involves reactions in the presence of potassium hydroxide and 4-dimethylaminopyridine in refluxing ethanol , suggesting that the synthesis and stability of these compounds may be influenced by environmental conditions such as pH and temperature.

Propiedades

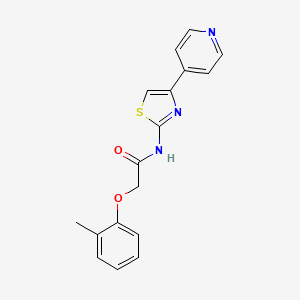

IUPAC Name |

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2/c1-10-6-7-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-3-5-13(18)8-12/h3-9H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJIPDNRKYJAJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=CC=C3)F)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B2541157.png)

![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride](/img/structure/B2541164.png)

![(2-(4-fluorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2541169.png)

![N-(4-bromo-3-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2541170.png)

![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2541176.png)